[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol
Overview
Description
[2’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]methanol: is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure with a methanol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like tetrabutylammonium fluoride (TBAF) to introduce the trifluoromethyl group . The subsequent addition of the methanol group can be achieved through various organic synthesis techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfone under controlled conditions to ensure high yield and purity . The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted biphenyl derivatives
Scientific Research Applications
Chemistry: In chemistry, [2’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Trifluoromethyl groups are known to improve the pharmacokinetic properties of drugs, such as increasing their metabolic stability and bioavailability . This makes [2’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]methanol a valuable intermediate in the synthesis of pharmaceutical compounds.
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings. The presence of the trifluoromethyl group imparts desirable properties such as hydrophobicity and chemical resistance, making it suitable for various applications .
Mechanism of Action
The mechanism by which [2’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]methanol exerts its effects is primarily through its interaction with molecular targets in biological systems. The trifluoromethyl group can enhance the binding affinity of the compound to specific receptors or enzymes, thereby modulating their activity . The compound may also influence cellular pathways involved in metabolism and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
- Trifluoromethane (H–CF3)
- 1,1,1-Trifluoroethane (H3C–CF3)
- Hexafluoroacetone (F3C–CO–CF3)
Uniqueness: Compared to other trifluoromethyl-containing compounds, [2’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]methanol is unique due to its biphenyl structure, which provides additional sites for chemical modification and functionalization . This allows for the creation of a wide range of derivatives with tailored properties for specific applications.
Properties
IUPAC Name |
[4-[2-(trifluoromethyl)phenyl]phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)13-4-2-1-3-12(13)11-7-5-10(9-18)6-8-11/h1-8,18H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLMXDSYZPZVJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362733 | |
Record name | [2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198205-80-0 | |
Record name | [2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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